6-Methoxyhexan-1-ol
Overview
Description
6-Methoxyhexan-1-ol is a chemical compound with the CAS Number: 57021-65-5 . It has a molecular weight of 132.2 and its IUPAC name is 6-methoxy-1-hexanol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C7H16O2 . The InChI Code is 1S/C7H16O2/c1-9-7-5-3-2-4-6-8/h8H,2-7H2,1H3 . This indicates that the molecule consists of a hexanol chain with a methoxy group attached to the sixth carbon atom.Physical and Chemical Properties Analysis
This compound has a boiling point of 112 °C (under a pressure of 18 Torr) and a predicted density of 0.893±0.06 g/cm3 . The compound is a liquid at normal storage temperatures .Scientific Research Applications
Chemical Synthesis and Reactions
- Oxidation of Hex-1-ene : Hex-1-ene reacts with thallium(III) acetate in methanol, leading to compounds like 2-methoxyhexylthallium diacetate, 1-bromo-2-methoxyhexane, and 2-methoxyhexanol, demonstrating the compound's role in chemical synthesis (Bloodworth & Lapham, 1981).
Pharmacological Research
- Anticancer Properties : Research on ellipticine derivatives, which include methoxy compounds, has shown their potential in treating advanced breast cancer. These compounds interact with DNA and inhibit topoisomerase II (Ohashi & Oki, 1996).
- Apoptosis Induction in Cancer Cells : 1-Methoxy-canthin-6-one, a related compound, induces apoptosis in various cancer cell lines and synergizes with tumor necrosis factor-related apoptosis-inducing ligand, suggesting therapeutic potential in cancer treatment (Ammirante et al., 2006).
Food Chemistry and Sensory Analysis
- Bitter Taste in Carrots : Studies indicate that methoxy compounds contribute to the bitter off-taste in carrots. Quantitative analyses have shown a correlation between the concentration of certain methoxy compounds and the intensity of bitterness in carrot products (Czepa & Hofmann, 2004).
Fragrance and Aromatic Compounds
- Synthesis of Fragrance Components : Research on synthesizing 6-Methoxy-4H-1-benzopyran-7-ol, a major flavor compound of Wisteria sinensis, shows the application of methoxy compounds in creating fragrances and flavoring agents (Demyttenaere et al., 2002).
Biomedical Research
- Alzheimer's Disease Treatment : A study on 5-aroylindolyl-substituted hydroxamic acids, including methoxybenzoyl compounds, demonstrated potential in treating Alzheimer's disease. These compounds showed neuroprotective activity and are potential candidates for future therapies (Lee et al., 2018).
Nanotechnology and Cancer Diagnostics
- Cancer Cells and Tumors Diagnosis : A study using a moving nano molecule, including a methoxy compound, interacted with a two-mode field for the diagnosis of human cancer cells, tissues, and tumors. This research highlights the role of methoxy compounds in advanced diagnostic techniques (Alireza et al., 2019).
Antioxidant Activity
- Antioxidant Properties : (+)-Bergenin, isolated from Sacoglottis uchi, demonstrated antioxidant activity, with methoxyl groups playing a crucial role in radical attack and reaction specificity. This indicates the potential of methoxy compounds in developing antioxidant agents (De Abreu et al., 2008).
Anti-Inflammatory Research
- Anti-Inflammatory Compounds : A study on 4-(6-methoxy-2-naphthyl)butan-2-one and related analogs showed significant anti-inflammatory activity, highlighting the potential of methoxy compounds in developing new anti-inflammatory drugs (Goudie et al., 1978).
Neuroprotection Research
- Neuroprotection in Cortical Neurons : The compound 1-methoxyoctadecan-1-ol, isolated from Uncaria sinensis, demonstrated neuroprotective effects in primary cortical neurons and in a photothrombotic ischemia model, suggesting its potential in treating neurological disorders (Jang et al., 2014).
Textile Industry Applications
- Disperse Dyes for Polyester Fibres : Azo dyes synthesized from 6-amino-2-methoxy-quinoxaline were applied on polyester fibers, demonstrating the utility of methoxy compounds in textile dyeing processes (Rangnekar & Tagdiwala, 1987).
Phytochemistry and Antifungal Activity
- Antifungal Phytoalexin : 6-Methoxymellein, a common phytoalexin produced by carrot roots, exhibited broad antimicrobial spectrum and inhibited the growth of various fungi, yeasts, and bacteria, indicating its potential in developing antifungal agents (Kurosaki & Nishi, 1983).
Green Chemistry Applications
- Catalysis in Green Chemistry : The methoxycarbonylation of hexanediamine by dimethyl carbonate using CH3COONa as a catalyst demonstrated the role of methoxy compounds in green chemistry and organic synthesis (Sun et al., 2010).
Plant-Derived Compounds
- Isolation of Cytotoxic and Antifungal Compounds : From the metabolites of endophytic fungi in Dendrobium officinale, compounds with methoxy groups were isolated, showing notable cytotoxic and antifungal activities against various pathogens and human cancer cell lines (Wu et al., 2015).
Materials Science
- Synthesis of Oligomers Related to Nylon 6 : Research on the synthesis of end-capped oligomers related to nylon 6 from a derivative of 6-aminohexanoic acid highlights the application of methoxy compounds in materials science and polymer chemistry (Brooke et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
6-methoxyhexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-9-7-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROLBRYGLOVQCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505747 | |
Record name | 6-Methoxyhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-65-5 | |
Record name | 6-Methoxyhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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